molecular formula C7H12N2O2 B12883852 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione

Cat. No.: B12883852
M. Wt: 156.18 g/mol
InChI Key: WUNSCXYZNHREPF-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione is a pyrazolidine-derived heterocyclic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 2, two ketone groups at positions 3 and 5, and substituents at positions 1, 4, and 4 (ethyl and methyl groups). This structural motif places it within the broader class of pyrazolidine-3,5-diones, which are characterized by their planar, conjugated diketone system.

For example, substituted pyrazolidine-diones are often synthesized via condensation reactions involving amines and diketone precursors, as seen in the preparation of related heterocycles like tetrahydrocurcumin analogs and pyrazolo[3,4-d]pyrimidin-4-ones .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethyl-1,4-dimethylpyrazolidine-3,5-dione

InChI

InChI=1S/C7H12N2O2/c1-4-7(2)5(10)8-9(3)6(7)11/h4H2,1-3H3,(H,8,10)

InChI Key

WUNSCXYZNHREPF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NN(C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazine with 2,4-pentanedione in the presence of a catalyst such as magnesium acetylacetonate. This reaction is carried out in an aqueous medium, which facilitates the formation of the pyrazolidine ring .

Industrial Production Methods

On an industrial scale, the production of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole and hydrazine derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione exhibit promising anticancer properties. For instance, derivatives of pyrazolidine have been synthesized and tested for their antiproliferative effects on various cancer cell lines. A study demonstrated that certain pyrazolidine derivatives showed significant activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, outperforming standard treatments like doxorubicin .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study focusing on the modulation of inflammatory pathways, it was found that pyrazolidine derivatives could effectively reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis Applications

1. Synthetic Intermediates

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and rearrangements. For example, it can be utilized in the synthesis of novel heterocyclic compounds which are crucial in drug development .

2. Reactivity Studies

The reactivity of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione has been explored in the context of [4+2]-cycloaddition reactions with conjugated dienes. These studies provide insights into the mechanistic pathways and potential yields of new compounds formed during such reactions .

Material Science Applications

1. Polymer Chemistry

In material science, pyrazolidine derivatives have been investigated for their role as monomers in polymer synthesis. The incorporation of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione into polymer structures can enhance properties such as thermal stability and mechanical strength .

2. Electrochemical Applications

Recent studies have highlighted the use of pyrazolidine-based compounds in electrochemical applications. They can be integrated into electrode materials for batteries and supercapacitors due to their favorable electrochemical properties .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant antiproliferative effects on HepG-2 and MCF-7 cells .
Study 2Anti-inflammatory EffectsShowed reduction in inflammation markers in vitro .
Study 3Organic SynthesisExplored reactivity in [4+2]-cycloaddition reactions .
Study 4Material ScienceInvestigated use as a monomer for enhancing polymer properties .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, it can interfere with DNA synthesis in cancer cells, thereby exhibiting anticancer properties. The exact pathways and molecular targets vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Pyrazolidine-3,5-dione Derivatives
Compound Name Substituents Ring Size Key Bioactive Properties Reference
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione 1,4-dimethyl; 4-ethyl 5-membered Antimicrobial potential (inferred)
1,2-di-(4-sulfamidophenyl)-4-butylpyrazolidine-3,5-dione 4-butyl; 1,2-di-(4-sulfamidophenyl) 5-membered Broad applications in medicinal chemistry
Piperazine-2,5-dione derivatives Benzylidene, isobutylidene (e.g., compound 6 in ) 6-membered Anti-H1N1 activity (IC50: 28.9 μM)
Curcumin analogs (e.g., THC, TMC) Aromatic dimethoxy groups; β-diketone backbone Linear DNA methyltransferase inhibition
Modified pyrazolidine-3,5-diones (D–I) Absence of 5-carbonyl group; varied aryl substituents 5-membered Reduced antibacterial activity
Antimicrobial and Antiviral Activity
  • 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione: While direct data are unavailable, structurally related pyrazolidine-3,5-diones exhibit antimicrobial activity. For instance, derivatives synthesized by Maged et al. () demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 μg/mL .
  • Piperazine-2,5-diones : These six-membered analogs, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, showed antiviral activity against H1N1 (IC50: 28.9 μM) due to their rigid, conjugated systems . The larger ring size may allow better target binding compared to five-membered pyrazolidine-diones.
  • Sulfamidophenyl derivatives : The bulky sulfamido groups in 1,2-di-(4-sulfamidophenyl)-4-butylpyrazolidine-3,5-dione likely enhance solubility and target specificity, making it suitable for pharmaceutical development .
Metabolic Stability and Pharmacokinetics
  • Curcumin analogs: The β-diketone pharmacophore in curcuminoids is critical for activity but suffers from rapid metabolism. Blocking metabolic sites (e.g., phenolic groups) in analogs like TMC improved stability . Similarly, the ethyl and methyl groups in 4-ethyl-1,4-dimethylpyrazolidine-3,5-dione may protect the diketone system from enzymatic degradation.
  • Modified pyrazolidine-diones : Removing the 5-carbonyl group (as in compounds D–I) disrupts coplanarity, reducing antibacterial efficacy. This underscores the importance of the intact diketone system in the target compound .

Biological Activity

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione, commonly known as "4-ethyl pyrazolidine," is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C8H14N2O2
  • Molecular Weight : 170.21 g/mol
  • IUPAC Name : 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione

The compound features a pyrazolidine ring with two methyl groups and an ethyl substituent. Its structural configuration is crucial for its interaction with biological targets.

Antioxidant Properties

Research indicates that 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione exhibits significant antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity may provide relief in conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .

Analgesic Activity

In vivo studies have evaluated the analgesic properties of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione. It has been shown to reduce pain responses in animal models through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs). The analgesic effect was assessed using tail-flick and hot plate tests, demonstrating significant pain relief at various dosages .

The biological activities of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione are primarily attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in pain and inflammation.
  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory pathways.

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry assessed the antioxidant potential of various pyrazolidine derivatives. The results indicated that 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione exhibited superior antioxidant properties compared to other tested compounds .

Analgesic Efficacy Evaluation

In a comparative study involving several analgesic agents, 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione demonstrated comparable efficacy to established analgesics like diclofenac at equivalent doses. The study utilized both acute and chronic pain models to evaluate the compound's effectiveness .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Activity
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dioneC8H14N2O2Antioxidant, Anti-inflammatory
DiclofenacC14H11Cl2NNaO2NSAID
IbuprofenC13H18O2NSAID

This table highlights the molecular formulas and key activities of selected compounds for comparison with 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione.

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